

"physical and chemical characteristics of 2-Morpholino-2-phenylacetonitrile"

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Compound of Interest

Compound Name: 2-Morpholino-2-phenylacetonitrile

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An In-depth Technical Guide to 2-Morpholino-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Morpholino-2-phenylacetonitrile** (CAS No: 15190-10-0), a molecule of interest in medicinal chemistry and organic synthesis. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available database information, predicted properties, and data from analogous compounds to offer a thorough profile. The guide covers structural information, physicochemical properties, proposed synthetic approaches, spectral data, and discusses potential reactivity, stability, and biological activities based on the characteristics of its constituent morpholine and phenylacetonitrile moieties. This document aims to be a valuable resource for researchers, highlighting both the known aspects of this compound and the existing knowledge gaps that present opportunities for future investigation.

Introduction

2-Morpholino-2-phenylacetonitrile is a heterocyclic compound incorporating a phenyl group, a nitrile group, and a morpholine ring. The morpholine scaffold is a well-established

pharmacophore in drug discovery, known for improving the pharmacokinetic profiles of therapeutic agents.[1][2][3] Similarly, the α -aminonitrile structure is a key intermediate in the synthesis of α -amino acids and various nitrogen-containing heterocycles.[4][5] The combination of these structural features in **2-Morpholino-2-phenylacetonitrile** suggests its potential as a versatile building block in the development of novel bioactive molecules. This guide synthesizes the currently available information to provide a detailed technical understanding of this compound.

Chemical and Physical Properties

Precise experimental data for the physical properties of **2-Morpholino-2-phenylacetonitrile** are not widely reported. The following tables summarize key identification information and a combination of predicted and limited experimental data. For comparative purposes, experimental data for the parent compound, 2-phenylacetonitrile, is also provided.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-morpholin-4-yl-2-phenylacetonitrile
Synonyms	α -(4-Morpholino)phenylacetonitrile
CAS Number	15190-10-0[2]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O[2]
Molecular Weight	202.26 g/mol [2]
Canonical SMILES	C1COCCN1C(C#N)C2=CC=CC=C2[6]
InChI Key	MWZPYQLYZXTCLZ-UHFFFAOYSA-N[6]

Table 2: Physicochemical Properties

Property	2-Morpholino-2-phenylacetonitrile (Predicted/Limited Data)	2-Phenylacetonitrile (Experimental Data)
Melting Point	Data not available	-24 °C[7]
Boiling Point	Data not available	233-234 °C[7]
Solubility	Data not available	Insoluble in water[7]
XLogP3	1.4[1]	1.6[7]
Hydrogen Bond Donors	0[1]	0[7]
Hydrogen Bond Acceptors	3[1]	1[7]
Polar Surface Area	36.3 Å²[3]	23.8 Å²[7]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Morpholino-2-phenylacetonitrile** is not readily available in the surveyed literature. However, its synthesis can be logically inferred from established methods for the formation of α -aminonitriles, such as the Strecker synthesis.[8] A plausible synthetic route would involve a one-pot, three-component reaction of benzaldehyde, morpholine, and a cyanide source.

Proposed Synthetic Pathway:

A general protocol for this type of reaction is as follows:

Materials:

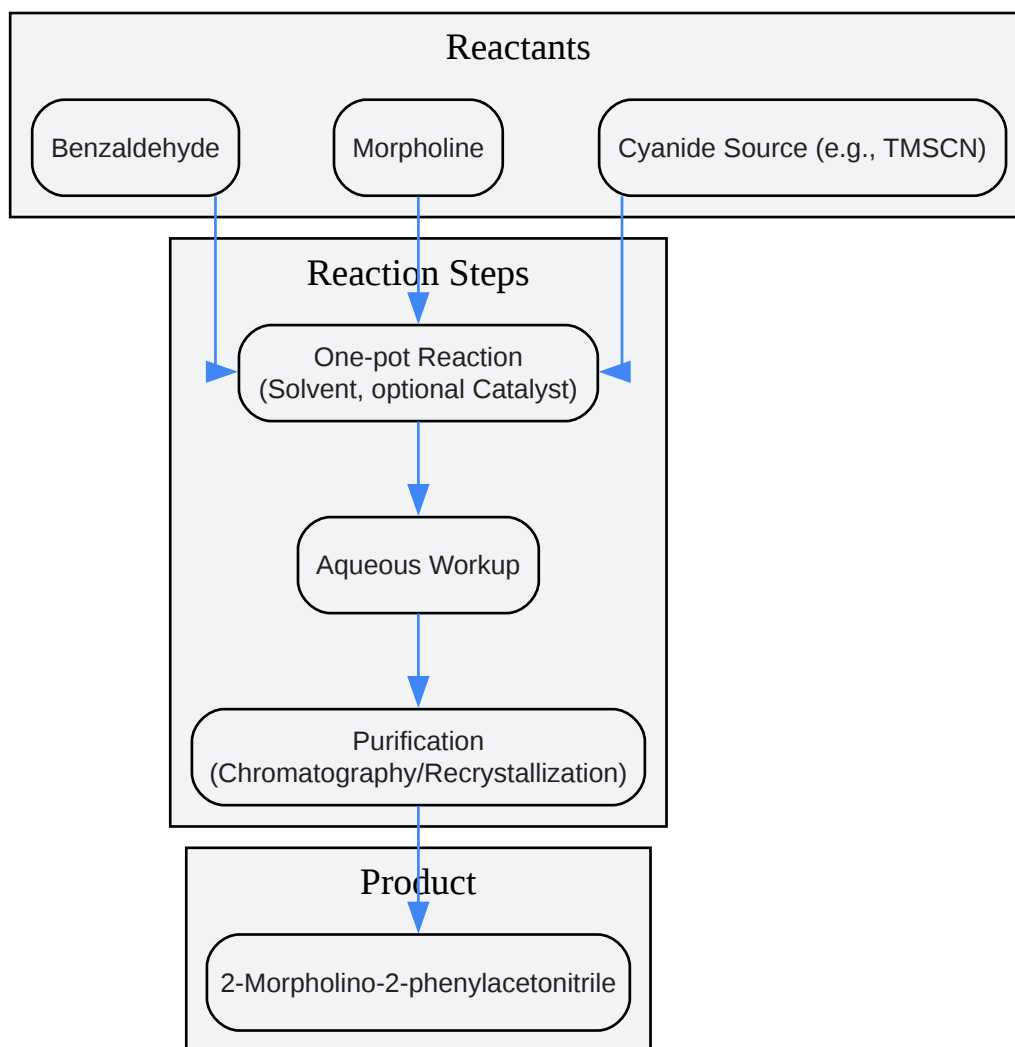
- Benzaldehyde
- Morpholine
- Trimethylsilyl cyanide (TMSCN) or another suitable cyanide source
- A suitable solvent (e.g., Dichloromethane, Acetonitrile)

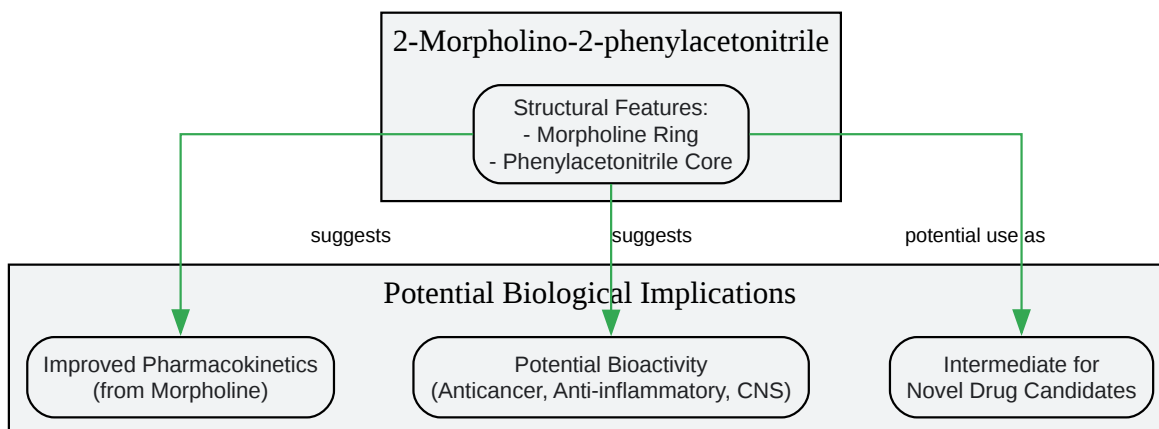
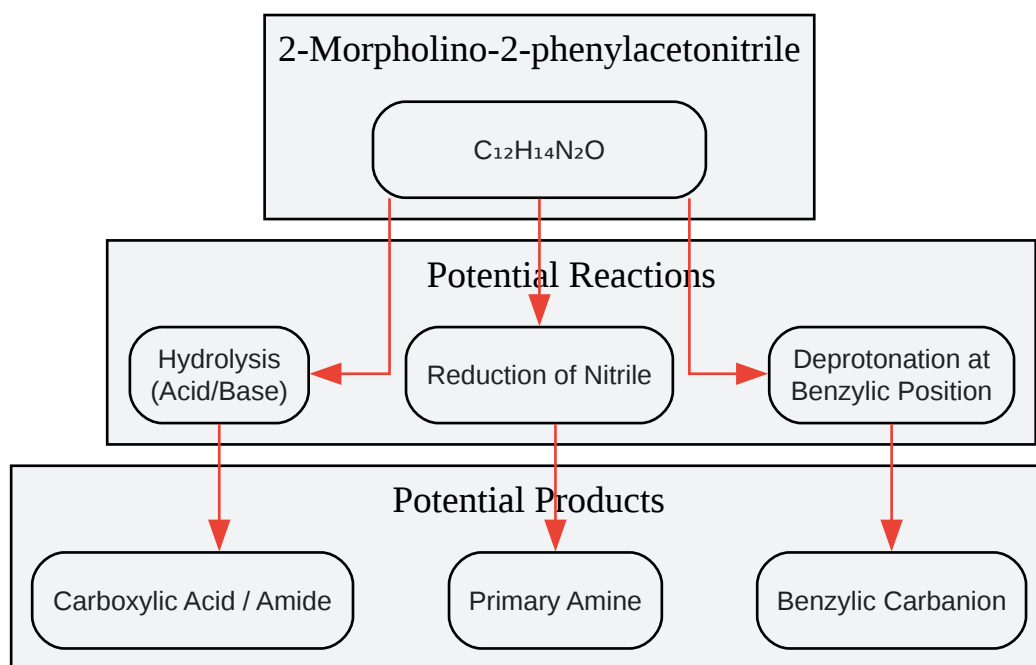
- An appropriate catalyst (optional, e.g., a Lewis acid)

General Procedure:

- To a solution of benzaldehyde in the chosen solvent, add morpholine.
- Stir the mixture at room temperature to facilitate the formation of the corresponding iminium ion intermediate.
- Add the cyanide source (e.g., TMS-CN) to the reaction mixture.
- The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine completion.
- Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted starting materials and by-products.
- The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Flow of Synthesis:





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